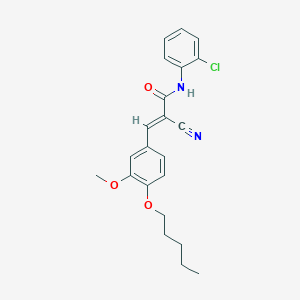![molecular formula C15H17NO4 B2708591 N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034564-36-6](/img/structure/B2708591.png)
N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of tetrahydro-2H-pyran-4-carboxamide . Tetrahydro-2H-pyran-4-carboxamide is an organic compound that belongs to the class of compounds known as pyrans . Pyrans are compounds containing a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and two double bonds .
Molecular Structure Analysis
The molecular structure of a similar compound, tetrahydro-2H-pyran-4-carboxamide, has a molecular formula of C6H11NO2 . It has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tetrahydro-2H-pyran-4-carboxamide, include a density of 1.1±0.1 g/cm3, a boiling point of 312.1±31.0 °C at 760 mmHg, and a flash point of 191.2±21.2 °C . It also has a molar refractivity of 32.8±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 115.9±3.0 cm3 .Scientific Research Applications
Development of Synthetic Methodologies
Palladium-Catalyzed Carbon−Sulfur Bond Formation
The development of new synthetic methods, such as the modified Migita reaction for carbon−sulfur bond formation, is crucial in the synthesis of complex molecules like tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate. This methodology demonstrates the versatility of palladium catalysis in constructing biologically active compounds and could be applicable to the synthesis of "N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide" for potential therapeutic applications (T. Norris & K. Leeman, 2008).
Pharmacological Activity Studies
Antileukemic Activities of Pyranyl and Furanyl Derivatives
The investigation of furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide for antileukemic activities exemplifies the broad potential of heterocyclic compounds in medicinal chemistry. Such studies lay the groundwork for evaluating "this compound" in oncological contexts (R. Earl & L. Townsend, 1979).
Exploration of Structure-Activity Relationships
Angiotensin II Receptor Antagonists
The design and synthesis of a new series of angiotensin II receptor antagonists highlight the importance of structure-activity relationship (SAR) studies in discovering potent therapeutic agents. By modifying specific substituents on the molecular framework, researchers can enhance the pharmacological profile of compounds, an approach that might be applicable in assessing the bioactivity of "this compound" for cardiovascular diseases (C. Almansa et al., 1997).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-15(11-5-8-18-9-6-11)16-10-12-3-4-14(20-12)13-2-1-7-19-13/h1-4,7,11H,5-6,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLTOBRSQGUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
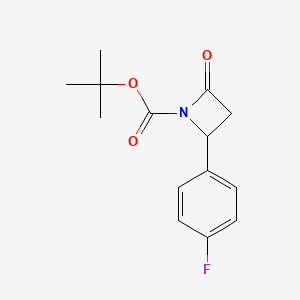

![2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2708511.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2708512.png)
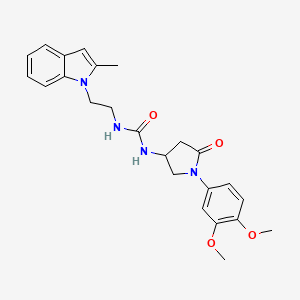
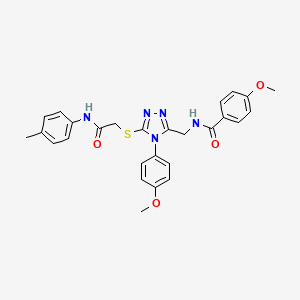
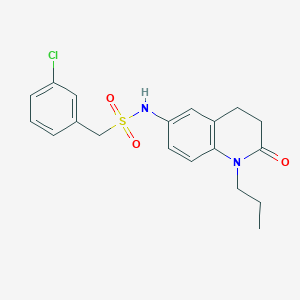
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2708518.png)

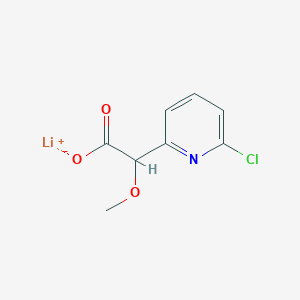
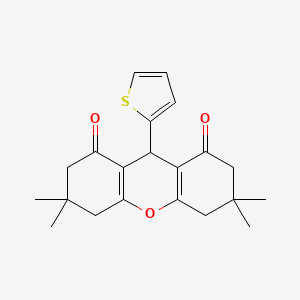
![N-[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2708526.png)
